molecular formula C7H4ClNO5 B15081744 4-Chloro-3-hydroxy-2-nitrobenzoic acid

4-Chloro-3-hydroxy-2-nitrobenzoic acid

Cat. No.: B15081744
M. Wt: 217.56 g/mol
InChI Key: HNZHKXQMZSQKOI-UHFFFAOYSA-N
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Description

4-Chloro-3-hydroxy-2-nitrobenzoic acid is an organic compound with the molecular formula C7H4ClNO5 It is a derivative of benzoic acid, characterized by the presence of chloro, hydroxy, and nitro functional groups

Preparation Methods

The synthesis of 4-chloro-3-hydroxy-2-nitrobenzoic acid typically involves the nitration of 4-chloro-3-hydroxybenzoic acid. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The nitration process introduces the nitro group into the aromatic ring, resulting in the formation of this compound. Industrial production methods may involve similar nitration reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

4-Chloro-3-hydroxy-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-hydroxy-2-nitrobenzoic acid.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-3-hydroxy-2-nitrobenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antimicrobial properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-3-hydroxy-2-nitrobenzoic acid and its derivatives involves interactions with specific molecular targets. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of bacterial cell walls. The exact pathways and molecular targets depend on the specific derivative and its application.

Comparison with Similar Compounds

4-Chloro-3-hydroxy-2-nitrobenzoic acid can be compared with other nitrobenzoic acid derivatives, such as:

  • 2-Chloro-4-nitrobenzoic acid
  • 3-Chloro-2-nitrobenzoic acid
  • 4-Chloro-2-nitrobenzoic acid

These compounds share similar structural features but differ in the position of the chloro and nitro groups on the aromatic ring. The unique arrangement of functional groups in this compound contributes to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C7H4ClNO5

Molecular Weight

217.56 g/mol

IUPAC Name

4-chloro-3-hydroxy-2-nitrobenzoic acid

InChI

InChI=1S/C7H4ClNO5/c8-4-2-1-3(7(11)12)5(6(4)10)9(13)14/h1-2,10H,(H,11,12)

InChI Key

HNZHKXQMZSQKOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])O)Cl

Origin of Product

United States

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